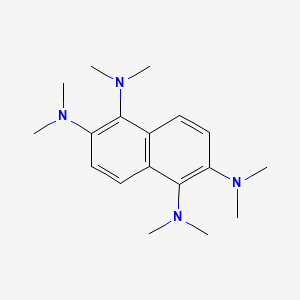
1,2,5,6-Naphthalenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is a complex organic compound with the molecular formula C18H28N4 and a molecular weight of 300.44172 g/mol This compound is characterized by its unique structure, which includes four tertiary amine groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or primary amines.
Substitution: The compound can undergo substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Naphthalenetetramine: Another isomer with similar properties but different structural arrangement.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A related compound with a different core structure but similar functional groups.
Uniqueness
1,2,5,6-Naphthalenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is unique due to its specific arrangement of amine groups on the naphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
160359-99-9 |
|---|---|
Fórmula molecular |
C18H28N4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N,5-N,5-N,6-N,6-N-octamethylnaphthalene-1,2,5,6-tetramine |
InChI |
InChI=1S/C18H28N4/c1-19(2)15-11-9-14-13(17(15)21(5)6)10-12-16(20(3)4)18(14)22(7)8/h9-12H,1-8H3 |
Clave InChI |
OCKTWOWJIUSRBW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=C(C=C1)C(=C(C=C2)N(C)C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

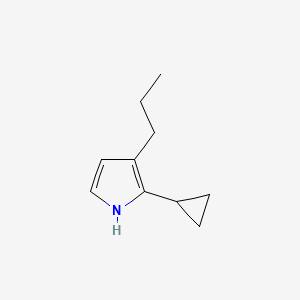
![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
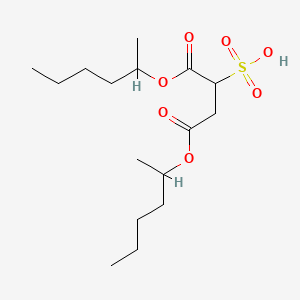
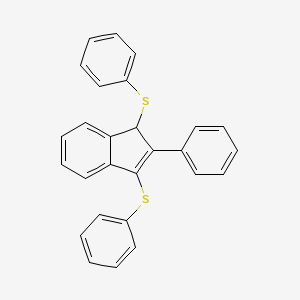
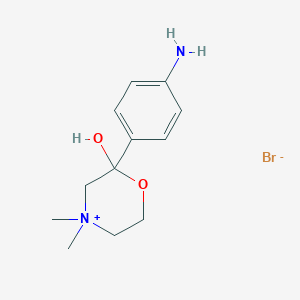
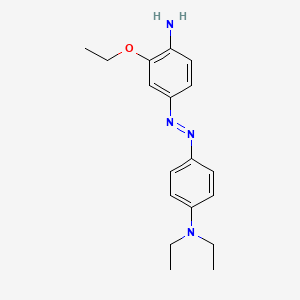
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
